1-tert-Butyl-2-(2,3-epoxypropoxy)benzene
Overview
Description
1-tert-Butyl-2-(2,3-epoxypropoxy)benzene is a useful research compound. Its molecular formula is C13H18O2 and its molecular weight is 206.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis and Asymmetric Hydrogenation
- Rhodium complexes with ligands derived from tert-butylmethylphosphino groups, including those related to tert-butyl-2-(2,3-epoxypropoxy)benzene, exhibit excellent enantioselectivities and high catalytic activities in asymmetric hydrogenation of functionalized alkenes. This is valuable for the preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).
Radical Chemistry
- Tert-butoxy radicals generated from compounds similar to 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene react efficiently with phenols, showing substantial rate constants in benzene. These reactions are influenced by solvent polarity and exhibit significant isotope effects (Das et al., 1981).
Magnetic Properties
- Compounds like this compound, when structurally modified, can exhibit antiferromagnetic exchange interactions among spins in a molecular structure, offering insights into magnetic properties at the molecular level (Fujita et al., 1996).
Synthetic Chemistry
- Compounds structurally related to this compound are used in synthetic chemistry for radical reactions and nucleophilic substitutions. These reactions include oxygenation, halogenation, and arylation, demonstrating the compound's utility in building diverse molecular structures (Jasch et al., 2012).
Material Science and Battery Technology
- Derivatives of this compound have been explored as high-potential catholytes for non-aqueous redox flow batteries. These derivatives demonstrate a balance between high redox potential and charge-discharge cycling stability, important for battery technology (Yan et al., 2020).
Polymerization Studies
- The compound has been studied as an initiator in the polymerization of styrene, revealing insights into the role of peroxide-based initiators in polymer chemistry (Allen & Bevington, 1961).
Properties
IUPAC Name |
2-[(2-tert-butylphenoxy)methyl]oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-13(2,3)11-6-4-5-7-12(11)15-9-10-8-14-10/h4-7,10H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYFEQIMORYGRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60961204 | |
Record name | 2-[(2-tert-Butylphenoxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60961204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40786-25-2 | |
Record name | 2-[[2-(1,1-Dimethylethyl)phenoxy]methyl]oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40786-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040786252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(2-tert-Butylphenoxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60961204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-tert-butyl-2-(2,3-epoxypropoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.057 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.